1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS: 477869-82-2) is a pyridinone derivative with a molecular formula of C₂₀H₁₅ClFNO₄ and a molecular weight of 387.80 g/mol. Its structure features a 1,3-benzodioxole methyl group at the N1 position, a 2-chloro-6-fluorobenzyl substituent at the C3 position, and a hydroxyl group at C2.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO4/c21-15-2-1-3-16(22)13(15)9-14-17(24)6-7-23(20(14)25)10-12-4-5-18-19(8-12)27-11-26-18/h1-8,24H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHTEDXYCBVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=C(C=CC=C4Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features make it a candidate for various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
This compound features a benzodioxole moiety , a pyridinone core , and a chlorofluorobenzyl group , which contribute to its biological activity. The presence of the hydroxyl group at the 4-position of the pyridinone enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17ClFNO4 |
| Molecular Weight | 363.79 g/mol |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
- Receptor Binding : It can also bind to receptors associated with cell proliferation and apoptosis, influencing signaling pathways related to cancer cell growth and survival.
Anticancer Activity
Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. The compound's structural components allow it to interfere with cancer cell signaling pathways:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis, particularly when combined with standard chemotherapeutics like doxorubicin. The synergistic effect enhances cytotoxicity compared to individual treatments .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory effects through:
- Inhibition of COX Enzymes : Studies have shown that it effectively inhibits COX-1 and COX-2 enzymes, leading to decreased levels of inflammatory cytokines .
Antimicrobial Properties
Preliminary assessments suggest that this compound exhibits antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings, indicating its potential as an antimicrobial agent.
Case Studies
- Combination Therapy in Breast Cancer :
- Inflammatory Models :
Scientific Research Applications
The compound 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Structure
The compound features a complex structure that includes:
- A benzodioxole moiety , which is known for its role in various biological activities.
- A pyridinone core , which is often associated with pharmacological properties.
- Substituents such as chloro and fluoro groups that enhance its biological activity.
Medicinal Chemistry
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism of action that involves the modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Neuroprotective Effects : There is growing interest in the neuroprotective properties of pyridinones. Studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's .
Pharmacology
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as kinases and phosphatases. This inhibition could lead to therapeutic benefits in conditions like cancer and diabetes .
- Drug Development : As a versatile building block, this compound can be modified to create derivatives with enhanced pharmacological profiles, paving the way for new drug candidates targeting various diseases .
Material Science
The unique chemical structure of this compound allows it to be explored for applications in material science, particularly in developing novel polymers or coatings with specific properties such as increased durability or antimicrobial characteristics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis. The most potent derivative showed an IC50 value of 15 µM, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
Research published in Phytotherapy Research evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, showcasing its potential as a therapeutic agent for infectious diseases .
Case Study 3: Neuroprotection
A recent investigation highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study found that treatment with the compound significantly reduced amyloid-beta plaque accumulation and improved cognitive function as measured by behavioral tests .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinone Derivatives
Pyridinone derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with two structurally related analogs, emphasizing molecular features, substituent effects, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
The 2-chloro-6-fluorobenzyl moiety is shared with the discontinued analog 3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone . This substituent likely contributes to steric bulk and halogen-bonding capabilities, though its pairing with a pyridinylamino group (vs. benzodioxole methyl) may alter solubility or target affinity.
Molecular Weight and Bioavailability
- The target compound has the highest molecular weight (387.80 g/mol ), which may impact membrane permeability compared to the lighter analogs (365.48 g/mol and 363.70 g/mol ). However, the benzodioxole group could improve lipophilicity, offsetting this limitation .
In contrast, the commercial availability of the target compound implies a more robust synthesis pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
